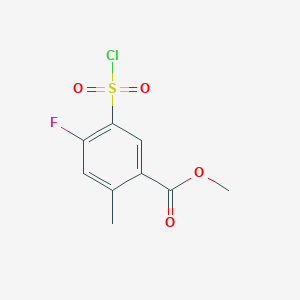

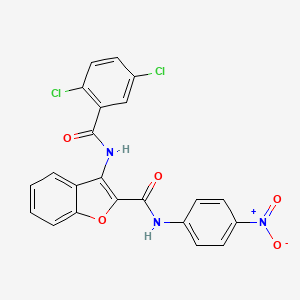

5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile, also known as 5-(2-CPFBN), is an organic compound with a wide range of applications in scientific research. It is a halogenated derivative of pyrimidin-4-ylbenzonitrile, and is synthesized through a reaction of pyrimidin-4-ylbenzonitrile with 2-chloro-4-fluorobenzonitrile. 5-(2-CPFBN) is used in a variety of research fields such as biochemistry, physiology, and medicinal chemistry. It has been studied for its ability to act as a biochemical catalyst, its mechanism of action, and its biochemical and physiological effects.

Applications De Recherche Scientifique

- Crystal Structure Analysis Researchers have investigated the crystal structure of CP4M. In related studies on nuarimol (a pyrimidine fungicide), they discovered significant dihedral angles between the pyrimidine ring and the chlorophenyl and fluorophenyl rings. Such structural analyses are crucial for understanding the physical and chemical properties of related compounds.

- Enantiodiscrimination in Chemical Sensing Enantiopure aziridin-2-yl methanols, akin to CP4M, serve as effective sensors for enantiodiscrimination of α-racemic carboxylic acids. This application is vital in stereochemical analysis of organic compounds, highlighting the potential of related methanol derivatives in analytical chemistry.

- Biotransformation in Drug Synthesis A similar compound, (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, acts as a chiral intermediate in the synthesis of the anti-allergic drug Betahistine. Microorganisms stereoselectively reduce it, demonstrating the importance of such compounds in biocatalytic pharmaceutical production.

- Synthetic Applications in Chemistry CP4M derivatives play a role in synthesizing complex structures. For instance, they contribute to the synthesis of heterometallic Cu2Co2 clusters, where nucleophilic additions lead to the formation of circle-like metal clusters. This showcases their utility in creating advanced materials and catalysts.

- Role in Biomembrane Studies Methanol derivatives like CP4M are used to study transmembrane proteins and peptides. They influence lipid dynamics in biological membranes, playing a significant role in structural analyses of biomembranes and their interactions with various solvents.

- Other Potential Applications The presence of a reactive functional group (methanol) makes CP4M a potential intermediate in the synthesis of more complex molecules. Chloropyrimidine rings are found in various biologically active compounds, and CP4M could serve as a starting material for synthesizing such molecules.

Propriétés

IUPAC Name |

5-(2-chloropyrimidin-4-yl)-2,4-difluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF2N3/c12-11-16-2-1-10(17-11)7-3-6(5-15)8(13)4-9(7)14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVOUZFEHVVQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=C(C=C(C(=C2)C#N)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2507781.png)

![7-tert-butyl-2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507783.png)

![N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2507785.png)

![N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507786.png)

![3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2507789.png)

![1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2507792.png)

![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)